1-Bromo-3-chloro-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-3-chloro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H3BrClF3 It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring
Scientific Research Applications
1-Bromo-3-chloro-2-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals and therapeutic agents.
Safety and Hazards
This compound is associated with certain hazards. It can cause severe skin burns and eye damage . Safety precautions include not breathing in its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is often used in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions . .
Mode of Action
The mode of action of 2-Bromo-6-chlorobenzotrifluoride is primarily chemical rather than biological. In the context of Suzuki–Miyaura coupling reactions, it serves as a reagent that undergoes a transmetalation process
Biochemical Pathways
Its role in Suzuki–Miyaura coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .
Result of Action
In chemical reactions, it contributes to the formation of new carbon-carbon bonds . Its effects at the cellular level, if any, would depend on its specific biological targets, which are currently unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)benzene derivatives. For instance, a Friedel-Crafts acylation followed by halogenation can be employed to introduce the bromine and chlorine atoms onto the benzene ring . Another method involves the use of bromine-magnesium exchange reactions with i-PrMgCl-LiCl in tetrahydrofuran (THF) at 0°C, which is strongly accelerated by electron-withdrawing substituents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.
Comparison with Similar Compounds
1-Bromo-3-chloro-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
3-Bromobenzotrifluoride: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Bromo-2-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene: Contains an additional chloromethyl group, which can further influence its reactivity and applications.
Properties
IUPAC Name |
1-bromo-3-chloro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIQQGXRDHXMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604398 | |
Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857061-44-0 | |
Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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